molecular formula C20H19NO3 B10898699 (4E)-2-(4-methylphenyl)-4-[3-(propan-2-yloxy)benzylidene]-1,3-oxazol-5(4H)-one

(4E)-2-(4-methylphenyl)-4-[3-(propan-2-yloxy)benzylidene]-1,3-oxazol-5(4H)-one

Cat. No.: B10898699
M. Wt: 321.4 g/mol
InChI Key: GLNFZJWLIDMMOK-LDADJPATSA-N
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Description

4-[(E)-1-(3-ISOPROPOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The presence of isopropoxy and methylphenyl groups further enhances its chemical reactivity and potential utility in research and industrial applications.

Preparation Methods

The synthesis of 4-[(E)-1-(3-ISOPROPOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-isopropoxybenzaldehyde with 4-methylphenylacetic acid, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of catalysts, such as p-toluenesulfonic acid, and solvents like toluene or ethanol. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring into more saturated heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups and modifying the compound’s properties.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

4-[(E)-1-(3-ISOPROPOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The oxazole ring and aromatic groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar compounds include other oxazole derivatives and aromatic heterocycles, such as:

These compounds share structural similarities but differ in their functional groups and reactivity

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

(4E)-2-(4-methylphenyl)-4-[(3-propan-2-yloxyphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C20H19NO3/c1-13(2)23-17-6-4-5-15(11-17)12-18-20(22)24-19(21-18)16-9-7-14(3)8-10-16/h4-13H,1-3H3/b18-12+

InChI Key

GLNFZJWLIDMMOK-LDADJPATSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=N/C(=C/C3=CC(=CC=C3)OC(C)C)/C(=O)O2

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)OC(C)C)C(=O)O2

Origin of Product

United States

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